

Potential off-target effects of CI-966 hydrochloride

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Compound of Interest

Compound Name: CI-966 hydrochloride

Cat. No.: B1668964

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Technical Support Center: CI-966 Hydrochloride

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with **CI-966 hydrochloride**. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of **CI-966 hydrochloride**?

CI-966 hydrochloride is a potent and selective inhibitor of the GABA transporter 1 (GAT-1).[1][2][3] By blocking GAT-1, CI-966 prevents the reuptake of the neurotransmitter gamma-aminobutyric acid (GABA) from the synaptic cleft into neurons and glial cells.[2] This leads to an increase in the extracellular concentration of GABA, thereby enhancing GABAergic neurotransmission.[2]

Q2: What are the known on-target effects of **CI-966 hydrochloride**?

As a GAT-1 inhibitor, **CI-966 hydrochloride** was developed for its potential anticonvulsant, anxiolytic, and neuroprotective properties.[1] Its on-target effects are directly related to the potentiation of GABAergic signaling, which is the primary inhibitory neurotransmission system in the central nervous system.

Q3: What are the reported adverse effects of **CI-966 hydrochloride** in preclinical and clinical studies?

During Phase I human clinical trials for epilepsy, **CI-966 hydrochloride** was associated with severe dose-limiting adverse effects. While lower doses (1-10 mg) were generally well-tolerated, higher doses led to significant neurological and psychiatric symptoms.^[2]

Table 1: Dose-Dependent Adverse Effects of CI-966 in Phase I Clinical Trials^[2]

Dose Range	Observed Adverse Effects
1 - 10 mg	Well-tolerated
25 mg	Memory deficits
50 mg	Severe neurological and psychiatric symptoms, including memory deficits, myoclonus, tremors, unresponsiveness, and severe psychological disturbances resembling psychosis.

These severe adverse effects led to the discontinuation of its clinical development.^[2] The psychotomimetic effects were described as being similar to those of schizophrenia and mania.^[2]

Troubleshooting Guide

Q4: My experimental results with CI-966 show unexpected toxicity or off-target effects. What could be the cause?

While CI-966 is reported to be a selective GAT-1 inhibitor, the severe adverse effects observed in clinical trials suggest that its potent on-target activity can lead to significant systemic effects that may be misinterpreted as off-target effects. The primary cause of the observed toxicity is likely an excessive and widespread enhancement of GABAergic signaling.

However, if you suspect true off-target effects, consider the following:

- Dose-response analysis: Are the unexpected effects observed only at high concentrations? It is crucial to perform a careful dose-response study to distinguish between on-target and

potential off-target pharmacology.

- Comparison with other GAT-1 inhibitors: If possible, compare the effects of CI-966 with other selective GAT-1 inhibitors, such as tiagabine. Tiagabine is also known to have dose-limiting CNS side effects, including dizziness, somnolence, and confusion, which are considered extensions of its on-target pharmacology.
- Control experiments: To rule out non-specific effects, include appropriate vehicle controls and consider using a structurally related but inactive compound if available.

Q5: Is there a known off-target binding profile for **CI-966 hydrochloride**?

Publicly available, comprehensive off-target screening panel data for **CI-966 hydrochloride** is limited. The existing literature emphasizes its high selectivity for GAT-1 over other GABA transporters, GAT-2 and GAT-3, with over 200-fold selectivity.^{[1][3]}

While there is a mention of the psychotomimetic effects of CI-966 being phenotypically similar to those of NMDA receptor antagonists, there is no direct evidence to suggest that CI-966 binds to and antagonizes NMDA receptors.^[2] Researchers should be cautious about interpreting these phenomenological similarities as evidence of direct off-target binding without further experimental validation.

Q6: How can I experimentally assess potential off-target effects of CI-966 in my model system?

To investigate potential off-target effects, a systematic approach is recommended:

- Receptor Binding Assays: Screen CI-966 against a broad panel of receptors, ion channels, and transporters. Commercial services are available that offer such screening panels.
- Cell-Based Functional Assays: If a specific off-target is suspected (e.g., based on phenotypic observations), conduct functional assays to determine if CI-966 agonizes or antagonizes its activity.
- Gene Expression Analysis: Perform transcriptomic analysis (e.g., RNA-seq) on cells or tissues treated with CI-966 to identify unexpected changes in signaling pathways.

Quantitative Data Summary

Table 2: In Vitro Potency of **CI-966 Hydrochloride**

Target	Species	IC50	Reference
GAT-1	Human (cloned)	0.26 μ M	[1][3]
GAT-1	Rat (cloned)	1.2 μ M	[1][3]

Table 3: Selectivity Profile of **CI-966 Hydrochloride**

Target	Selectivity vs. GAT-1	Reference
GAT-2	> 200-fold	[1][3]
GAT-3	> 200-fold	[1][3]

Experimental Protocols

Protocol 1: In Vitro GABA Uptake Assay

This protocol is a generalized method to assess the inhibitory activity of CI-966 on GAT-1 function.

Materials:

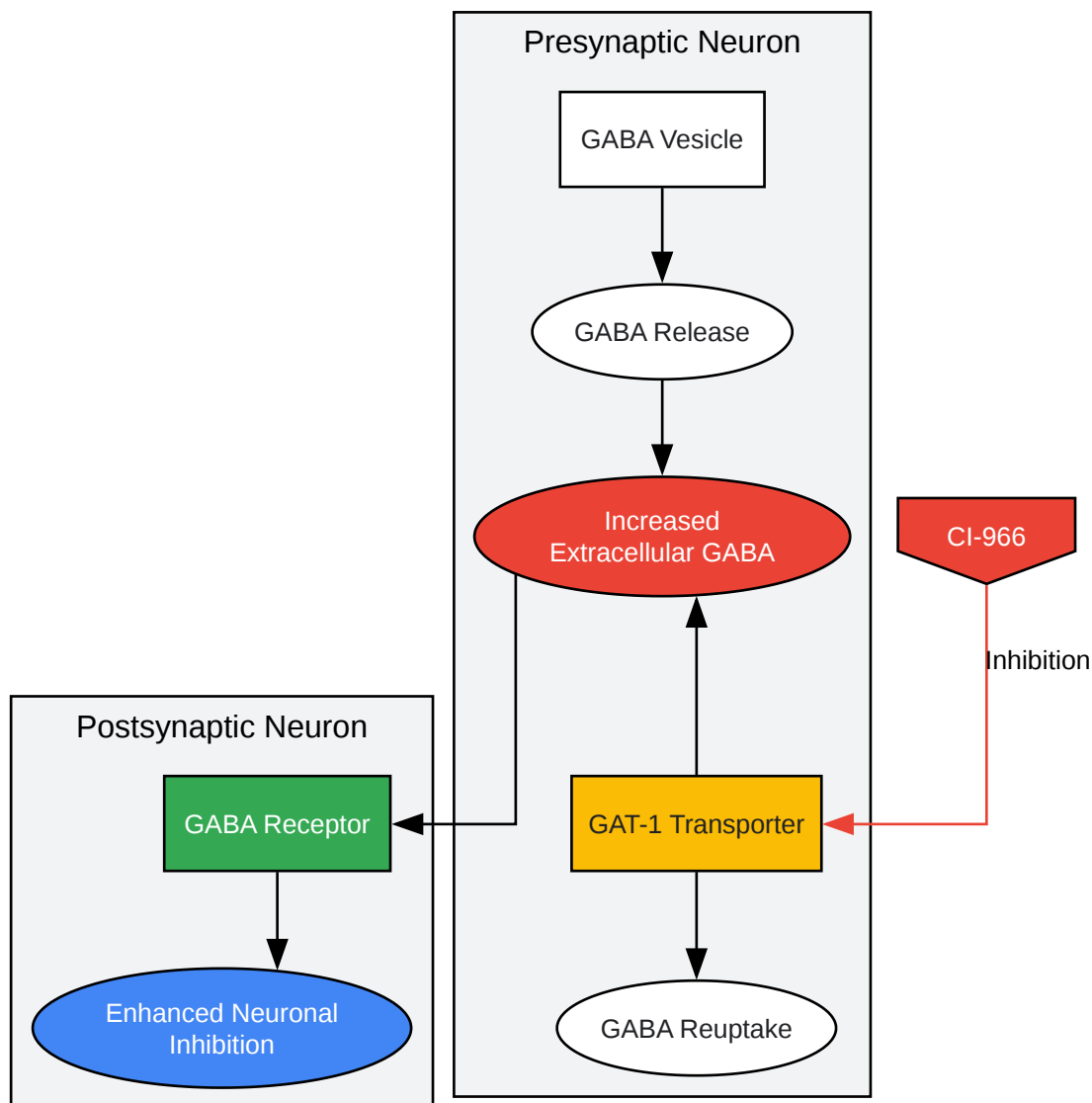
- Cells expressing the target GABA transporter (e.g., HEK293 cells stably transfected with human GAT-1).
- [³H]GABA (radiolabeled gamma-aminobutyric acid).
- Assay buffer (e.g., Hanks' Balanced Salt Solution with appropriate supplements).
- CI-966 hydrochloride** stock solution (in DMSO or ethanol).
- Scintillation counter and vials.

Methodology:

- Cell Preparation: Plate the cells in a suitable format (e.g., 96-well plates) and allow them to adhere overnight.
- Compound Incubation: On the day of the experiment, wash the cells with assay buffer. Add varying concentrations of **CI-966 hydrochloride** to the wells and incubate for a predetermined time (e.g., 15-30 minutes) at 37°C.
- GABA Uptake: Add [³H]GABA to the wells and incubate for a short period (e.g., 10-20 minutes) at 37°C.
- Termination of Uptake: Rapidly wash the cells with ice-cold assay buffer to stop the uptake process.
- Cell Lysis and Scintillation Counting: Lyse the cells and measure the amount of incorporated [³H]GABA using a scintillation counter.
- Data Analysis: Determine the IC₅₀ value of CI-966 by plotting the percentage of inhibition of [³H]GABA uptake against the log concentration of the compound.

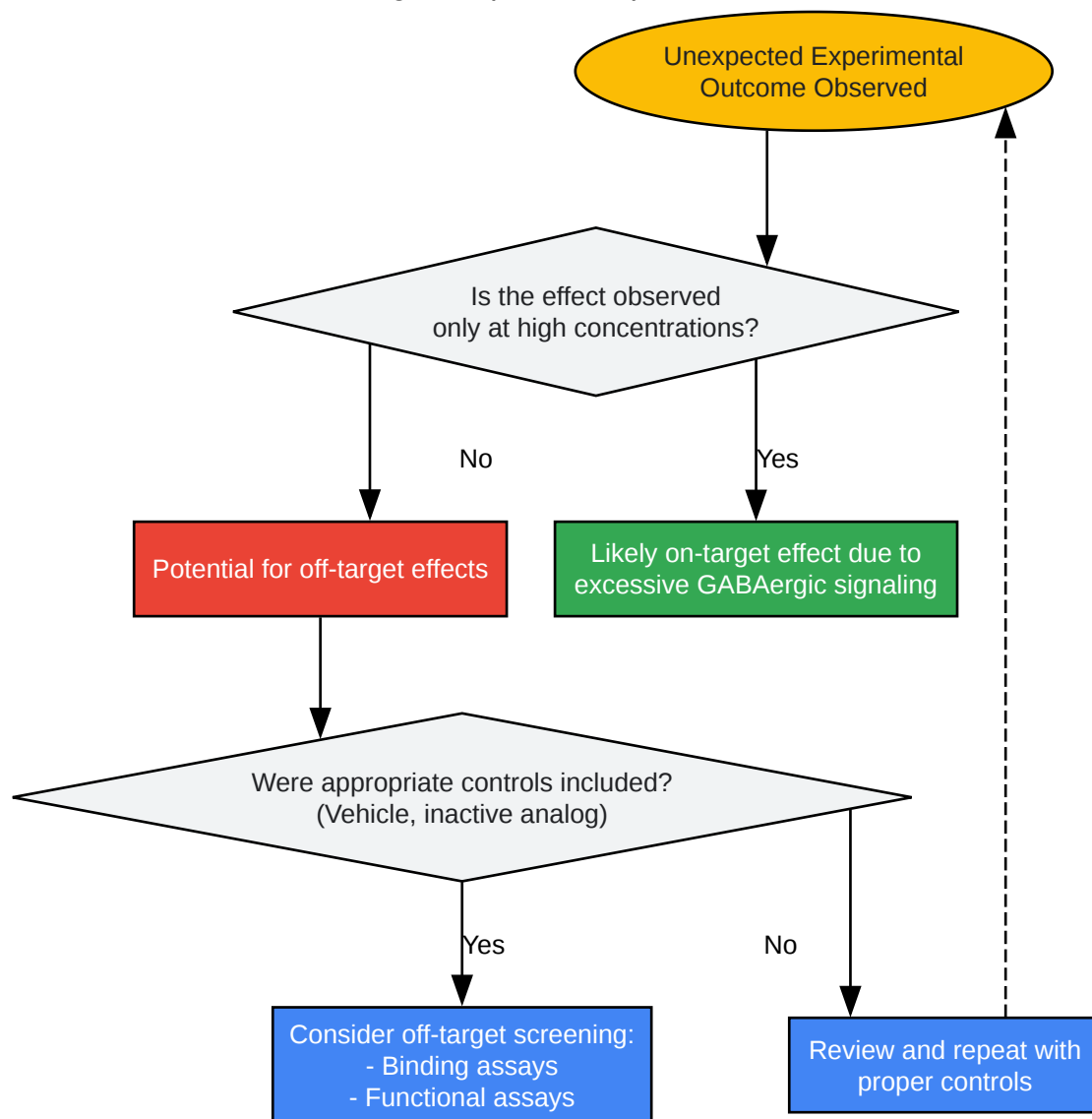
Visualizations

On-Target Effect of CI-966 Hydrochloride

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Caption: On-target signaling pathway of **CI-966 hydrochloride**.

Troubleshooting Unexpected Experimental Outcomes



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